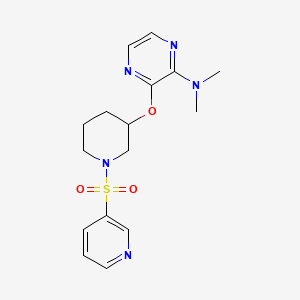

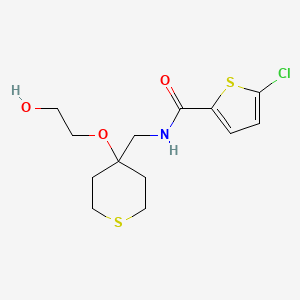

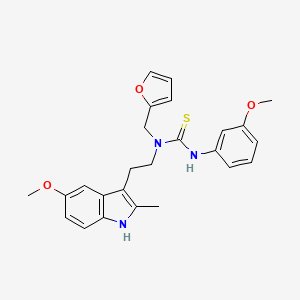

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine” is a chemical compound with the molecular formula C16H21N5O3S . Pyridinols and pyridinamines, which are important intermediates in the chemical industry, are in great demand as synthons for pharmaceutical products .

Synthesis Analysis

The synthesis of pyridine derivatives has been explored in various studies. For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions .Chemical Reactions Analysis

Pyridinols and pyridinamines are known to undergo various chemical reactions. For example, Burkholderia sp. MAK1 has been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Scientific Research Applications

Optical Properties of Trisheterocyclic Systems with Electron Donating Amino Groups

A study by Palion-Gazda et al. (2019) investigated trisheterocyclic systems, including those with pyrazin-2-ylpyridine derivatives and amino groups like dimethylamine and piperidine. These compounds displayed structure-dependent fluorescence properties in both solution and solid states, highlighting the impact of different amino donors on their thermal, redox, and UV–Vis absorption/emission properties.

Synthesis and Biological Activity of Pyrimidine-Pyrazole Heterocyclics

Deohate and Palaspagar (2020) explored the synthesis of pyrimidine-pyrazole heterocyclics, specifically amines linked to pyrimidine and pyrazole structures, for potential insecticidal and antibacterial applications. Their research Deohate and Palaspagar (2020) involved microwave-assisted cyclocondensation processes, demonstrating the relevance of these compounds in both pest control and antimicrobial contexts.

Novel Synthesis of Pyridine-Pyrimidines

Rahmani et al. (2018) reported an efficient method for synthesizing pyridine-pyrimidine derivatives, which are significant in pharmaceutical and chemical research. Their study Rahmani et al. (2018) utilized triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst, indicating the utility of these compounds in diverse synthetic applications.

Iron-Catalyzed Hydrosilylation of Diacids

Wei et al. (2020) explored the iron-catalyzed hydrosilylation of diacids in the presence of amines, including piperidine. This research Wei et al. (2020) provides insights into novel strategies for creating N-substituted cyclic amines, which are crucial in natural products and bioactive molecules.

Domino Reactions for Synthesis of Pyrazolo[3,4-b]pyridines

Gunasekaran, Prasanna, and Perumal (2014) focused on synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines via domino reactions. Their study Gunasekaran, Prasanna, and Perumal (2014) highlights the potential of these compounds in creating functionalized pyrazolo[3,4-b]pyridines, essential in various chemical synthesis processes.

Molecularly Resolved Studies of Pyridine and Dimethylamine

Carley et al. (2005) conducted molecular studies on pyridine and dimethylamine's interaction with oxygen at Cu(110) surfaces. Their research Carley et al. (2005) provides valuable insights into how these compounds interact with heterogeneous catalysts, which is crucial for understanding catalytic processes in chemistry.

Utility of Enaminonitriles in Heterocyclic Synthesis

Fadda et al. (2012) explored the use of enaminonitriles in synthesizing new pyrazole, pyridine, and pyrimidine derivatives. This study Fadda et al. (2012) demonstrates the versatility of enaminonitriles in creating diverse heterocyclic compounds, which are pivotal in drug development and chemical research.

Future Directions

properties

IUPAC Name |

N,N-dimethyl-3-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-20(2)15-16(19-9-8-18-15)24-13-5-4-10-21(12-13)25(22,23)14-6-3-7-17-11-14/h3,6-9,11,13H,4-5,10,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUIJQFTEJDLTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-3-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrazin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)

![Methyl 2-[(3-aminophenyl)formamido]acetate](/img/structure/B2645708.png)

![8-(4-(2-fluorophenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)